1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
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Description
Typically, a description of a compound would include its molecular formula, structure, and possibly its weight and appearance. It might also include the type of compound it is (for example, an ester or an amine) and any functional groups it contains.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s structure and confirm its identity.Chemical Reactions Analysis
This would look at how the compound reacts with other substances. It might include information on its reactivity, any notable reactions it undergoes, and how these reactions are influenced by factors like temperature and pH.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity or basicity, stability, and reactivity).Safety And Hazards
This section would discuss any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It might also include information on safe handling and disposal practices.
Future Directions
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properties
IUPAC Name |
1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-15-10-19(7-8-25-15)28-14-17-5-3-9-26(13-17)20(27)12-16-4-2-6-18(11-16)21(22,23)24/h2,4,6-8,10-11,17H,3,5,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDPHLCGLGYAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
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